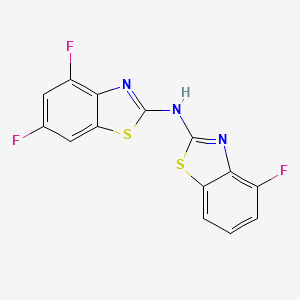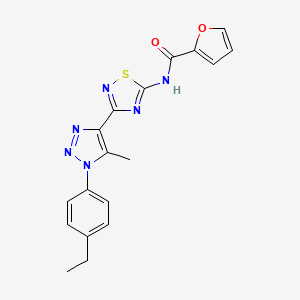
(2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol” is a synthetic intermediate . It has been used in the synthesis of thiobenzoimidazoles that have fungicidal activity .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound’s solubility in various solvents is not clearly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
HPLC Method Development for Anticonvulsant Agents
A study by (Severina et al., 2021) developed a High-Performance Liquid Chromatography (HPLC) method to determine related substances in a novel anticonvulsant agent, Epimidin. This method is critical for ensuring the purity and effectiveness of pharmaceutical compounds, including those structurally related to (2-(2-Methoxyphenyl)pyrimidin-4-yl)methanol.
PET Imaging Agents in Parkinson's Disease
The synthesis of HG-10-102-01, a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, was described by (Wang et al., 2017). This compound, closely related to the chemical structure , highlights the role of pyrimidine derivatives in developing diagnostic tools for neurological disorders.
Crystal Structure Analysis
Research by (Kang et al., 2015) focused on the crystal structure of a pyrimidine fungicide, contributing to the understanding of molecular interactions and stability in compounds like this compound, which are crucial for designing effective fungicides.
Synthesis and Structural Investigation
Akkurt et al. (2003) conducted a study on the synthesis and structural investigation of a similar compound. This research, detailed in (Akkurt et al., 2003), is significant for understanding the molecular architecture and potential applications in material science or pharmaceuticals.
In Situ Ligand Synthesis for Metal Clusters
Zheng and Hu (2021) explored the synthesis of heterometallic clusters incorporating N-donor ligands formed in situ. Their research, found in (Zheng & Hu, 2021), demonstrates the versatility of pyrimidine derivatives in coordinating metal ions, which is pivotal in catalysis and material science.
Antimicrobial Activity of Pyrimidine Derivatives
The study by (Chaudhari, 2012) synthesized a compound structurally similar to this compound and evaluated its antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents.
Synthesis of Novel Pyrimidine Derivatives
Jadhav et al. (2022) synthesized new pyrimidine derivatives, showing the scope of these compounds in pharmaceutical research. Their work is detailed in (Jadhav et al., 2022).
Biological Activity and Corrosion Inhibition
Abdallah et al. (2018) researched the synthesis of pyridopyrimidinones derivatives and their application as corrosion inhibitors. The study, found in (Abdallah et al., 2018), showcases the chemical's utility in industrial applications, particularly in protecting materials against corrosion.
Eigenschaften
IUPAC Name |
[2-(2-methoxyphenyl)pyrimidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-5-3-2-4-10(11)12-13-7-6-9(8-15)14-12/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQJFZUDUHSAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2779788.png)
![3-[4-[(5E)-5-[3-[4-(3-carboxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2779789.png)
![N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2779790.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2779791.png)
![3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2779792.png)

![3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2779796.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B2779799.png)
![2-(4-Bromophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2779800.png)

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2779804.png)
![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B2779807.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2779810.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea](/img/structure/B2779811.png)